molecular formula C10H7NaO2 B2707898 2-(Sodiooxymethylene)indan-1-one CAS No. 1344812-11-8

2-(Sodiooxymethylene)indan-1-one

Cat. No.: B2707898
CAS No.: 1344812-11-8
M. Wt: 182.154
InChI Key: WIBQGNOSLLZCQA-UHFFFAOYSA-M
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Description

2-(Sodiooxymethylene)indan-1-one is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is part of the indanone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

2-(Sodiooxymethylene)indan-1-one has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 2-(Sodiooxymethylene)indan-1-one typically involves the reaction of indan-1-one with sodium methoxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(Sodiooxymethylene)indan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(Sodiooxymethylene)indan-1-one can be compared with other indanone derivatives, such as:

Properties

IUPAC Name

sodium;(E)-(3-oxo-1H-inden-2-ylidene)methanolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBQGNOSLLZCQA-WVLIHFOGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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